L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide is a chemical compound with the molecular formula C8H17N3O3 It is known for its unique structure, which includes an alanyl group and a hydroxyethyl group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide typically involves the reaction of L-alanine derivatives with 2-hydroxyethylamine. The process may include steps such as protection and deprotection of functional groups, coupling reactions, and purification techniques. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the amide group may produce primary or secondary amines.
Scientific Research Applications
L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research explores its potential therapeutic applications, including its use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, participate in biochemical reactions, or modulate cellular processes. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide include other alanyl derivatives and hydroxyethyl-substituted amides. Examples include:
- L-Alanyl-L-alaninamide
- N-(2-Hydroxyethyl)-L-alanine
- L-Alanyl-N-(2-hydroxyethyl)-glycinamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
61280-67-9 |
---|---|
Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C8H17N3O3/c1-5(9)7(13)11-6(2)8(14)10-3-4-12/h5-6,12H,3-4,9H2,1-2H3,(H,10,14)(H,11,13)/t5-,6-/m0/s1 |
InChI Key |
MBFPRAWPEZUDHQ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCCO)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.